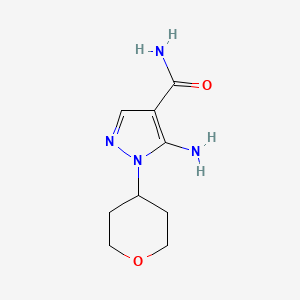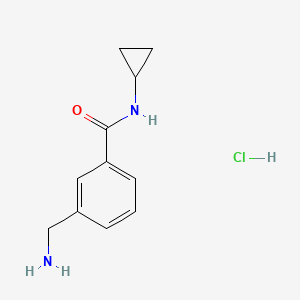![molecular formula C13H12N4OS B1437466 1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-44-3](/img/structure/B1437466.png)
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción general
Descripción
The compound “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These derivatives are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines . Its structure, which includes a pyrazolopyrimidine linkage, is considered a privileged core skeleton in biologically active compounds and is known for its pharmacological potential. The compound shows promise particularly against renal cancer cell lines , indicating its potential use in developing new cancer therapies .
Antiviral Properties
Derivatives of pyrazolopyrimidin-4-one have been reported to encompass pharmacological potential as antiviral agents . This suggests that the compound could be explored for its efficacy against viruses, contributing to the development of new antiviral medications.
Antimicrobial Effects
The compound’s derivatives are also known for their antimicrobial properties . This opens up research avenues for its use in treating bacterial infections, and it could lead to the synthesis of new antibiotics.
Parkinson’s Disease Treatment
Some studies have indicated that pyrazolopyrimidin-4-one derivatives may have therapeutic effects on Parkinson’s disease . This compound could be a starting point for the creation of drugs aimed at alleviating symptoms or slowing the progression of this neurodegenerative disorder.
Skin Cancer Therapy
Research has shown that certain derivatives are active against skin cancer cell lines (G-361) . This compound could be instrumental in the design of targeted therapies for skin cancer treatment.
CNS Cancer Treatment
Derivatives of this compound have shown activity against CNS cancer (SF-268) . This highlights its potential application in central nervous system cancer treatment, offering a new hope for patients with such malignancies.
Leukemia Treatment
The compound has also been associated with activity against human leukemia (HL-60) . Its application in leukemia treatment could be significant, potentially leading to more effective and targeted leukemia therapies.
Anti-Inflammatory and Ulcerogenicity Studies
Some derivatives of this compound have been found to exhibit anti-inflammatory properties comparable to indomethacin, with minimal ulcerogenic effects . This suggests its potential use in developing anti-inflammatory drugs that are less likely to cause gastrointestinal side effects.
Mecanismo De Acción
While the specific mechanism of action for “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is not available, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to inhibit CDK2, a protein kinase essential in cellular processes and implicated in many diseases, including cancer .
Direcciones Futuras
The future directions for “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could involve further exploration of their biological and pharmacological activities. Given their potential as CDK2 inhibitors, they could be further studied for their potential in cancer treatment . Additionally, the synthesis process could be optimized for better yields .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-7-3-4-9(5-8(7)2)17-11-10(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTAIPUMCQAFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



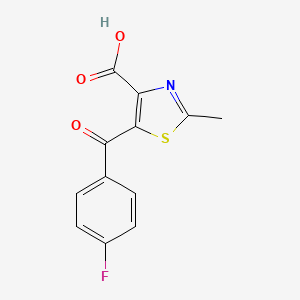
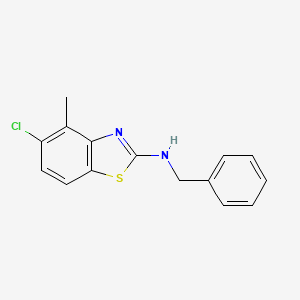
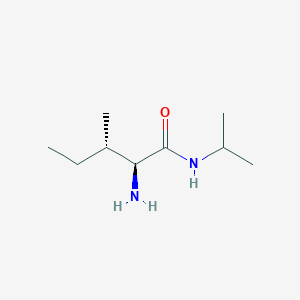

![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
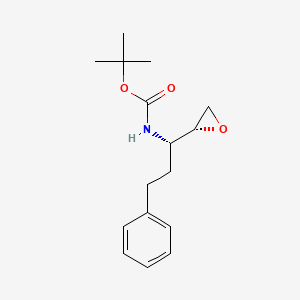
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

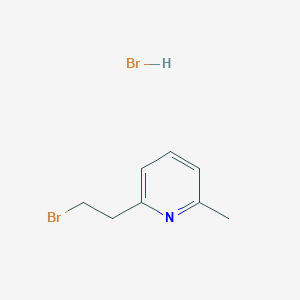
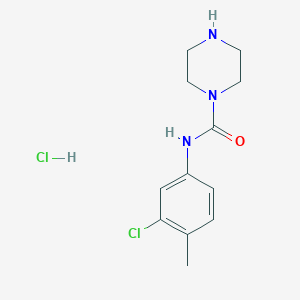
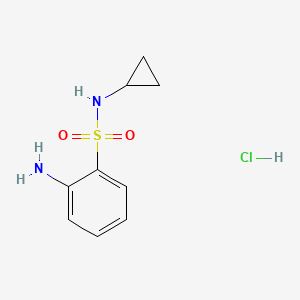
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
